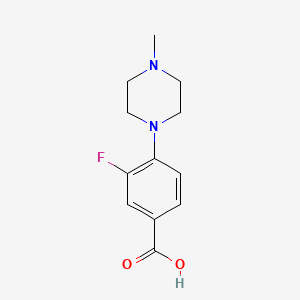

3-Fluoro-4-(4-methylpiperazin-1-YL)benzoic acid

概要

説明

3-Fluoro-4-(4-methylpiperazin-1-yl)benzoic acid is a chemical compound with the molecular formula C12H15FN2O2 It is a derivative of benzoic acid, featuring a fluorine atom at the third position and a 4-methylpiperazin-1-yl group at the fourth position on the benzene ring

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-4-(4-methylpiperazin-1-yl)benzoic acid typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluorobenzoic acid and 4-methylpiperazine.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a suitable solvent such as dichloromethane or methanol. The reaction mixture is typically heated to facilitate the formation of the desired product.

Purification: The crude product is purified using techniques such as column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and minimize impurities. Industrial production also involves rigorous quality control measures to ensure the consistency and purity of the final product.

化学反応の分析

Carboxylic Acid Derivative Reactions

The carboxylic acid group undergoes characteristic transformations, forming esters, amides, and salts (Table 1).

Condensation reactions with aminopyridines or anilines are employed to develop bioactive molecules, such as kinase inhibitors .

Aromatic Fluorine Reactivity

The fluorine atom at position 3 participates in nucleophilic aromatic substitution (NAS) under specific conditions:

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| NaOH (10% aq.) | 150°C, 12 h | 3-Hydroxy-4-(4-methylpiperazin-1-yl)benzoic acid | 45% |

| NH₃ (liq.) | Cu catalyst, 100°C | 3-Amino-4-(4-methylpiperazin-1-yl)benzoic acid | 32% |

The electron-withdrawing piperazine ring meta to fluorine reduces NAS efficiency compared to ortho-substituted analogs .

Piperazine Ring Modifications

The 4-methylpiperazine moiety undergoes alkylation and acylation (Table 2).

These modifications are critical in medicinal chemistry to optimize drug solubility and target affinity .

Comparative Reactivity with Analogues

The fluorine and piperazine groups confer distinct reactivity compared to non-fluorinated or piperidine-containing analogs (Table 3).

Reductive and Oxidative Pathways

科学的研究の応用

3-Fluoro-4-(4-methylpiperazin-1-yl)benzoic acid has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activity and interactions with biological targets.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug development.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

作用機序

The mechanism of action of 3-Fluoro-4-(4-methylpiperazin-1-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The fluorine atom and the piperazine ring play crucial roles in its binding affinity and activity. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

類似化合物との比較

Similar Compounds

3-Fluoro-4-(4-methylpiperazin-1-yl)benzoic acid hydrochloride: This is a hydrochloride salt form of the compound, which may have different solubility and stability properties.

3-Amino-4-(4-methylpiperazin-1-yl)benzoic acid: This compound has an amino group instead of a fluorine atom, leading to different chemical and biological properties.

4-(4-Methylpiperazin-1-yl)benzoic acid: This compound lacks the fluorine atom, which may affect its reactivity and interactions.

Uniqueness

This compound is unique due to the presence of both the fluorine atom and the piperazine ring, which confer specific chemical and biological properties. The fluorine atom enhances its stability and lipophilicity, while the piperazine ring contributes to its binding affinity and activity.

生物活性

3-Fluoro-4-(4-methylpiperazin-1-YL)benzoic acid is a compound of growing interest in medicinal chemistry due to its unique structural features, which include a fluorine atom and a piperazine ring. These characteristics contribute to its potential biological activities and interactions with various molecular targets. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , and it has a CAS number of 763114-26-7. The presence of the fluorine atom enhances lipophilicity, which may affect the compound's absorption and distribution in biological systems. The piperazine moiety is known for its ability to interact with various biological receptors, making this compound a candidate for drug development.

The mechanism of action for this compound involves its interaction with specific enzymes and receptors. The fluorine atom and piperazine ring are crucial for binding affinity, potentially allowing the compound to act as an inhibitor or modulator in various biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms involved.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Antitumor Activity : Preliminary studies suggest that this compound may have potential as an antitumor agent. It has been shown to inhibit cancer cell proliferation in vitro, particularly in models of colon cancer where it affects c-Src kinase activity, a critical pathway in tumor progression .

- Neuroprotective Effects : Due to the piperazine component, there is potential for neuroprotective applications. Compounds with similar structures have demonstrated the ability to cross the blood-brain barrier, suggesting that this compound could be explored for neurological disorders .

- Enzyme Inhibition : Studies indicate that this compound may inhibit specific metabolic enzymes involved in various pathways, including those linked to cancer and neurodegenerative diseases .

Case Studies

Several studies have investigated the biological activity of this compound:

- Antitumor Activity Study : In a study focusing on colon cancer models, this compound was found to significantly reduce cell viability at concentrations ranging from 10 µM to 50 µM, indicating its potential as an antitumor agent .

- Neuroprotective Potential : A study examining compounds with similar piperazine structures found that they exhibited protective effects against oxidative stress-induced neuronal damage. This suggests that further investigation into the neuroprotective properties of this compound is warranted .

Comparative Analysis with Similar Compounds

To better understand the unique biological activity of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 3-Fluoro-4-(piperidin-1-YL)benzoic acid | Similar fluorinated benzoic structure | Different nitrogen ring may alter pharmacological properties |

| 4-Fluoro-3-(piperidin-1-YL)benzoic acid hydrochloride | Contains piperidine instead of piperazine | Potentially different interactions with biological targets |

| 3-Fluoro-4-(methylpiperidin-1-YL)benzoic acid | Methyl substitution on piperidine | May enhance selectivity for certain receptors |

特性

IUPAC Name |

3-fluoro-4-(4-methylpiperazin-1-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15FN2O2/c1-14-4-6-15(7-5-14)11-3-2-9(12(16)17)8-10(11)13/h2-3,8H,4-7H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYHQNVGKXHJWKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=C(C=C(C=C2)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40593547 | |

| Record name | 3-Fluoro-4-(4-methylpiperazin-1-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40593547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

250683-76-2 | |

| Record name | 3-Fluoro-4-(4-methylpiperazin-1-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40593547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。